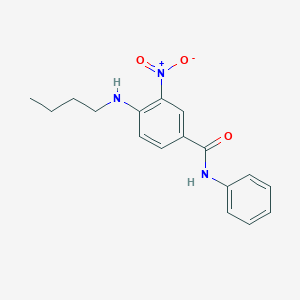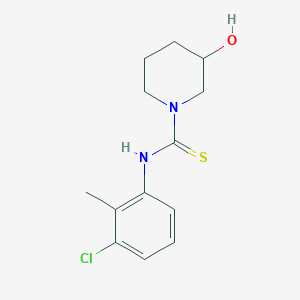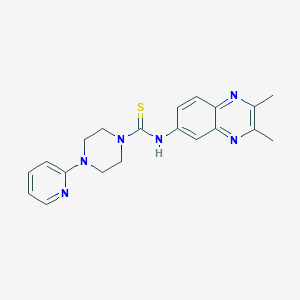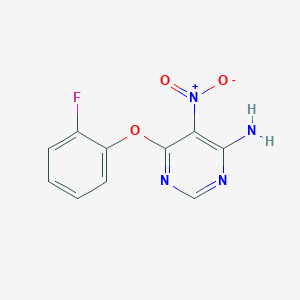
4-(butylamino)-3-nitro-N-phenylbenzamide
Descripción general
Descripción
4-(butylamino)-3-nitro-N-phenylbenzamide, also known as BPN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BPN is a member of the benzamide family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(butylamino)-3-nitro-N-phenylbenzamide is not fully understood. However, studies have suggested that 4-(butylamino)-3-nitro-N-phenylbenzamide may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, 4-(butylamino)-3-nitro-N-phenylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-(butylamino)-3-nitro-N-phenylbenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-(butylamino)-3-nitro-N-phenylbenzamide has been found to have a variety of biochemical and physiological effects. Studies have shown that 4-(butylamino)-3-nitro-N-phenylbenzamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(butylamino)-3-nitro-N-phenylbenzamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(butylamino)-3-nitro-N-phenylbenzamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 4-(butylamino)-3-nitro-N-phenylbenzamide is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, one limitation of 4-(butylamino)-3-nitro-N-phenylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(butylamino)-3-nitro-N-phenylbenzamide. One area of interest is the development of 4-(butylamino)-3-nitro-N-phenylbenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 4-(butylamino)-3-nitro-N-phenylbenzamide and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(butylamino)-3-nitro-N-phenylbenzamide for different applications.
Aplicaciones Científicas De Investigación
4-(butylamino)-3-nitro-N-phenylbenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 4-(butylamino)-3-nitro-N-phenylbenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(butylamino)-3-nitro-N-phenylbenzamide has also been found to have neuroprotective effects and can protect against oxidative stress-induced apoptosis in neuronal cells.
Propiedades
IUPAC Name |
4-(butylamino)-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-11-18-15-10-9-13(12-16(15)20(22)23)17(21)19-14-7-5-4-6-8-14/h4-10,12,18H,2-3,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIWFXOFNUUEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-3-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4137532.png)
![2-[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4137546.png)

![2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4137558.png)

![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4137572.png)

![4-(4-chlorophenyl)-2-[5-(4-ethyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4137588.png)
![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4137608.png)
![4-[1-acetyl-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4137611.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4137618.png)
![ethyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4137630.png)
![methyl 3-({[(4-allyl-5-{1-[(2-thienylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4137643.png)
![4-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4137645.png)